![molecular formula C21H20O4 B2623922 3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one CAS No. 869079-94-7](/img/structure/B2623922.png)
3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one, also known as Hesperetin, is a flavonoid that is commonly found in citrus fruits. It has been the subject of scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes that promote inflammation and oxidative stress, which can lead to chronic diseases. It has also been shown to activate certain cellular pathways that promote cell survival and repair.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis in cells. It has also been shown to improve insulin sensitivity, reduce blood glucose levels, and improve lipid metabolism. Additionally, it has been shown to improve cognitive function and reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one in lab experiments is its low toxicity and high bioavailability. It is also relatively easy to synthesize and purify. However, one limitation is that it may have different effects in different cell types and may interact with other compounds in the body, which can make it difficult to interpret results.
Future Directions
There are many potential future directions for research on 3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one. One area of interest is its potential to improve cognitive function and reduce the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential to improve cardiovascular health and reduce the risk of heart disease. Additionally, further research is needed to understand its potential anti-cancer properties and its effects on the immune system.
Conclusion:
In conclusion, this compound is a flavonoid that has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties, and may have potential to improve cognitive function and cardiovascular health. While there are limitations to using this compound in lab experiments, there are many potential future directions for research on this compound.
Synthesis Methods
3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can be synthesized from hesperidin, which is a flavanone glycoside found in citrus fruits. The synthesis involves the hydrolysis of hesperidin to hesperetin and glucose using acid or enzyme catalysis. The hesperetin can then be purified using chromatography techniques.
Scientific Research Applications
3-(4-methoxyphenyl)-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential to improve cardiovascular health and cognitive function.
properties
IUPAC Name |
3-(4-methoxyphenyl)-7-(3-methylbut-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-14(2)10-11-24-18-9-6-16-12-19(21(22)25-20(16)13-18)15-4-7-17(23-3)8-5-15/h4-10,12-13H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKBASUQNOPBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide](/img/structure/B2623839.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2623842.png)
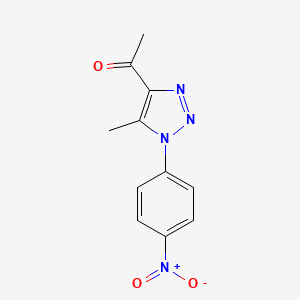
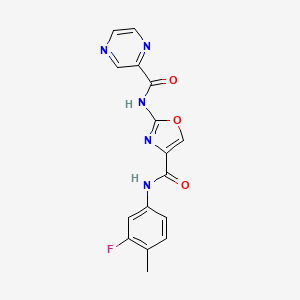
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2623846.png)
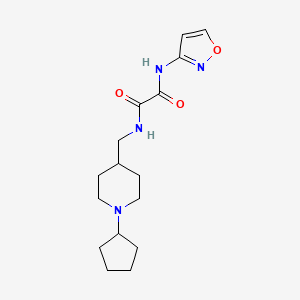
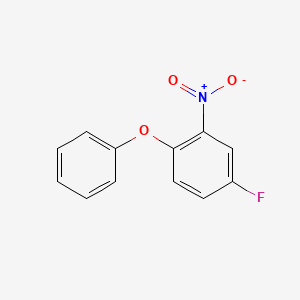

![8-(2-fluorophenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623851.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2623852.png)
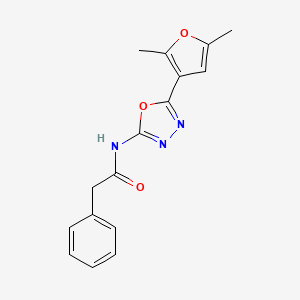
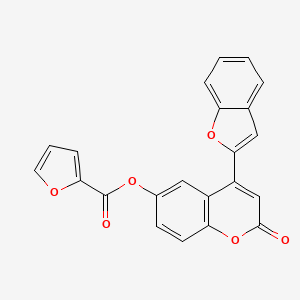
![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2623859.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2623861.png)